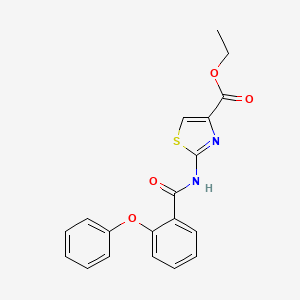

2-(2-苯氧基苯甲酰氨基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate is a type of organic medicinal compound . It is a significant class of 2-aminothiazoles, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, has been achieved through various reactions, including sulfonation and sulfonamide coupling . These compounds were synthesized from commercially available ethyl 2-aminothiazole-4-carboxylate .Molecular Structure Analysis

The molecular structure of similar compounds, such as thiazolyl benzenesulfonamide carboxylates, has been studied using various techniques . The basic structural moiety, (4-methyl-2-amido)thiazole-5-carboxylate, plays a crucial role in the binding affinity of newer thiazole-5-carboxylates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, include reactions like sulfonation and sulfonamide coupling . These reactions were optimized for better yields and clean reaction profiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Ethyl 2-aminothiazole-4-carboxylate, have been characterized . For instance, it has a pale cream to cream to pale yellow appearance, and a melting point of 174.0-181.0°C .科学研究应用

合成和表征

噻唑衍生物,包括 2-(2-苯氧基苯甲酰氨基)噻唑-4-羧酸乙酯,已使用各种分析技术合成和表征。Haroon 等人 (2019) 的一项研究详细介绍了 2-(取代-(2-亚苄基肼基))噻唑-4-羧酸乙酯衍生物的合成,其特征在于 1H NMR、13C NMR、FT-IR、UV-Vis 和 SC-XRD 技术。该研究还采用密度泛函理论 (DFT) 来了解化合物的性质,包括非线性光学 (NLO) 特性,表明它们在技术应用中的潜力,因为与尿素分子相比,它们具有显着的 NLO 特性 (Haroon et al., 2019)。

抗癌活性

噻唑衍生物的潜在抗癌活性已得到探索。Abdel-Motaal 等人 (2020) 从 2-(3-烯丙基硫脲基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯合成了一种新的杂环化合物,对结肠 HCT-116 人癌细胞系表现出有效的活性。这突出了噻唑衍生物在开发新型抗癌剂中的作用 (Abdel-Motaal, Alanzy, & Asem, 2020)。

抗氧化和抗菌活性

噻唑衍生物已显示出有希望的抗氧化和抗菌活性。Raghavendra 等人 (2016) 合成了具有显着抗氧化潜力的化合物,表明这些衍生物在治疗氧化应激相关疾病中的潜在用途 (Raghavendra et al., 2016)。此外,从 4-氨基-2,3-二氢-3-甲基-2-硫代噻唑-5-羧酸乙酯开始,对噻唑并[4,5-d]嘧啶的抗菌评价显示出对革兰氏阳性菌和酵母菌的显着抑制作用,展示了噻唑衍生物在开发新的抗菌剂中的潜力 (Balkan, Urgun, & Özalp, 2001)。

材料科学和光电应用

Haroon 等人 (2020) 对噻唑衍生物的合成、晶体结构和性质的研究进一步强调了这些化合物在材料科学和光电应用中的相关性。该研究展示了这些衍生物如何表现出显着的非线性光学特性,表明它们在为光电应用开发 NLO 材料中的效用 (Haroon et al., 2020)。

作用机制

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis . By targeting this enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that this compound may have a range of effects, including antimicrobial, antifungal, and potentially antitumor effects .

未来方向

The future directions for research on compounds like Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate could involve further evaluation of their antibacterial and antifungal potential . Compounds having a hydroxyl group substituted on the benzene ring, for instance, possess strong binding affinity and could be considered to act as antagonists against target enzymes .

属性

IUPAC Name |

ethyl 2-[(2-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-2-24-18(23)15-12-26-19(20-15)21-17(22)14-10-6-7-11-16(14)25-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFWMHDFUNEPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2989325.png)

![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)

![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)